molecular formula C36H22N4 B12963556 5,15-Bis(4-ethynylphenyl)porphyrin

5,15-Bis(4-ethynylphenyl)porphyrin

Cat. No.: B12963556
M. Wt: 510.6 g/mol
InChI Key: OYXXRSFMSKAHHX-UHFFFAOYSA-N
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Description

5,15-Bis(4-ethynylphenyl)porphyrin, with the chemical formula C36H22N4, belongs to the porphyrin family. Porphyrins are cyclic organic compounds characterized by a tetrapyrrole macrocycle. This specific compound features two ethynylphenyl substituents at positions 5 and 15 of the porphyrin ring .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for 5,15-Bis(4-ethynylphenyl)porphyrin. One common approach involves the condensation of pyrrole and aldehyde precursors, followed by cyclization. The ethynylphenyl groups are introduced during the synthetic process.

Reaction Conditions:: The synthesis typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Acidic or basic conditions may be employed, depending on the specific reaction steps.

Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is essential for large-scale production.

Chemical Reactions Analysis

Reactivity:: 5,15-Bis(4-ethynylphenyl)porphyrin undergoes various reactions:

    Oxidation: It can be oxidized to form cationic or radical species.

    Reduction: Reduction yields different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Metal Complex Formation: Coordination with metal ions (e.g., Zn, Cu) leads to metalloporphyrins.

Common Reagents::

    Pyrrole: Used as a starting material.

    Aldehydes: Provide the necessary carbonyl groups.

    Oxidants/Reductants: For oxidation or reduction reactions.

    Metal Salts: Facilitate metal complex formation.

Major Products:: The major products depend on reaction conditions and substituents. Metal complexes (e.g., Zn-porphyrins) are particularly relevant due to their unique properties.

Scientific Research Applications

5,15-Bis(4-ethynylphenyl)porphyrin finds applications in:

    Photodynamic Therapy (PDT): Its light-absorbing properties make it useful for PDT in cancer treatment.

    Sensors: As a sensing material for detecting gases, ions, or biomolecules.

    Electrocatalysis: In fuel cells and other electrochemical devices.

    Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).

Mechanism of Action

The compound’s mechanism of action varies based on its application:

  • In PDT, it generates reactive oxygen species upon light activation, leading to tumor cell destruction.
  • As a sensor, it undergoes specific interactions with analytes, resulting in measurable signals.

Comparison with Similar Compounds

5,15-Bis(4-ethynylphenyl)porphyrin stands out due to its ethynylphenyl substituents. Similar compounds include other porphyrins (e.g., meso-tetraphenylporphyrin) and metalloporphyrins (e.g., Zn-porphyrins).

Properties

Molecular Formula

C36H22N4

Molecular Weight

510.6 g/mol

IUPAC Name

5,15-bis(4-ethynylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H

InChI Key

OYXXRSFMSKAHHX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3

Origin of Product

United States

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